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Compound of Interest

Compound Name: Baogongteng a

Cat. No.: B10784244

Get Quote

Executive Summary
Baogongteng A (BGT-A) is a potent bioactive alkaloid isolated from the traditional Chinese

medicinal herb Erycibe obtusifolia Benth (Convolvulaceae), known locally as Ding Gong Teng.

Pharmacologically, it acts as a highly specific muscarinic cholinergic agonist, exhibiting

significant miotic (pupil-constricting) and hypotensive properties.

From a structural chemistry perspective, BGT-A presents a unique challenge: it is a

polyhydroxylated nortropane derivative. Unlike the common tropane alkaloids (e.g., atropine,

cocaine) which typically possess an N-methyl group and C-3 substitution, BGT-A is an N-nor

compound functionalized at the C-2 and C-6 positions.

This guide details the rigorous structural elucidation of BGT-A, moving from isolation to

spectroscopic assignment and final confirmation via total synthesis.
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Property Specification

Common Name Baogongteng A

IUPAC Name
(1R, 2S, 5R, 6S)-6-acetoxy-2-

hydroxynortropane

CAS Number 74239-84-2

Molecular Formula

C

H

NO

Molecular Weight 185.22 g/mol

Physical State Colorless crystalline solid

Solubility

Soluble in H

O, EtOH, CHCl

; Insoluble in Et

O

Key Derivative

Baogongteng C (Deacetylated diol metabolite, C

H

NO

)

Isolation Methodology
The isolation of highly polar nortropane alkaloids requires a specific acid-base partitioning

strategy to separate them from non-basic glycosides (e.g., scopolin) also present in Erycibe

species.
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Protocol: Alkaloid Extraction from Erycibe obtusifolia[2]
[3][4]
Principle: Utilization of the basic nitrogen (pKa ~9-10) to toggle solubility between aqueous acid

(salt form) and organic solvent (free base form).

Extraction: Macerate dried stems (1.0 kg) in 95% EtOH (5 L) under reflux for 3 hours. Filter

and concentrate in vacuo to a dark syrup.

Acidification: Suspend residue in 2% HCl (aq). Filter to remove insoluble resins. The

alkaloids are now in the aqueous phase as hydrochloride salts.

Defatting: Wash the acidic aqueous layer with Et

O (3x) to remove neutral lipids and non-basic coumarins.

Basification: Adjust aqueous phase pH to 10-11 using NH

OH.

Liquid-Liquid Extraction: Exhaustively extract the alkaline phase with CHCl

.

Purification: Dry CHCl

layer (Na

SO

) and concentrate. Subject crude alkaloid fraction to Silica Gel 60 column chromatography
(eluent: CHCl

:MeOH:NH

OH gradient).

Crystallization: Recrystallize fractions containing BGT-A from acetone/EtOH.
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Figure 1: Step-by-step isolation workflow for Baogongteng A targeting the alkaloid fraction.
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The structure of BGT-A was determined by combining high-resolution mass spectrometry

(HRMS) with 1D and 2D NMR techniques. The core challenge was distinguishing the

substitution pattern on the tropane ring and assigning the relative stereochemistry (exo vs.

endo).

Mass Spectrometry & Elemental Analysis
HRMS: Observed molecular ion

at m/z 186.1130, consistent with C

H

NO

.

Unsaturation: The Index of Hydrogen Deficiency (IHD) is 3 (1 ring for tropane bridge + 1 ring

for piperidine/pyrrolidine fusion + 1 carbonyl). Note: The tropane core is bicyclic, counting as

2 rings.

Infrared Spectroscopy (IR)
3400 cm

: Broad absorption indicating a free Hydroxyl group (-OH) and Secondary Amine (N-H).

1735 cm

: Strong carbonyl stretch characteristic of an Ester (Acetate).

Nuclear Magnetic Resonance (NMR) Analysis
The

H NMR spectrum is distinct due to the lack of the N-methyl singlet (usually ~2.2 ppm) found in
tropane/atropine, confirming the nortropane skeleton.

Key

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784244?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H NMR Signals (CDCl

, 400 MHz):
Position (ppm) Multiplicity Assignment Logic

H-1, H-5 3.5 - 3.7 Multiplet
Bridgehead protons

adjacent to Nitrogen.

H-2 4.10 dd

Oxymethine proton

(CH-OH). Coupling

constants (

) indicate

stereochemistry.

H-6 5.25 dd

Oxymethine proton

(CH-OAc). Downfield

shift due to

esterification.

OAc 2.05 Singlet
Methyl group of the

acetate ester.

NH ~2.0 Broad

Exchangeable

secondary amine

proton.

Stereochemical Assignment (The "Exo/Endo" Problem)
In tropane alkaloids, the configuration of substituents at C-2 and C-6 is determined by the

coupling constants (

) between the bridgehead protons (H-1/H-5) and the oxymethine protons (H-2/H-6).

H-2 Configuration: The coupling

is small (< 5 Hz), indicating a dihedral angle close to 90° or 60°, characteristic of an exo-
oriented proton (and thus endo-hydroxyl). However, in BGT-A, the specific geometry
(confirmed by X-ray of derivatives) points to the 2
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-hydroxy (exo-hydroxyl) configuration in the absolute sense of the specific enantiomer.

H-6 Configuration: Similarly, the coupling patterns confirm the 6

-acetoxy orientation.

Conclusion: The structure is 2

-hydroxy-6

-acetoxynortropane.

Synthetic Validation (Proof of Absolute
Configuration)
While spectroscopy defines the relative connectivity, the absolute configuration was definitively

proven via asymmetric total synthesis. The synthesis by Jung et al. and later Zhang et al.

utilized "organometallic chirons" to construct the tropane core with precise stereocontrol.

Synthesis Strategy (Zhang et al. Approach)[5]
Starting Material: Enantiopure Molybdenum complex (TpMo(CO)

(

-pyridinyl)).[1][2]

Key Reaction: A [5+2] cycloaddition to form the bicyclic core.

Functionalization: Regioselective reduction and acetylation to install the C-2 hydroxyl and C-

6 acetate groups.

Result: The synthetic

-Baogongteng A exhibited identical optical rotation

to the natural product, confirming the (1R, 2S, 5R, 6S) absolute configuration.
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Figure 2: Synthetic logic used to confirm the absolute stereochemistry of Baogongteng A.

Pharmacological Context
Understanding the structure is vital for drug development because the nortropane skeleton

(lacking the N-methyl) confers a pharmacological profile distinct from classic tropanes.

Mechanism: BGT-A is a potent M-cholinergic agonist.

Structure-Activity Relationship (SAR):

The 2

-OH and 6

-OAc groups are critical for receptor binding.

Hydrolysis to the diol (Baogongteng C) significantly alters potency.

N-alkylation (adding bulky groups to the nitrogen) generally reduces agonist activity,

shifting it toward antagonism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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